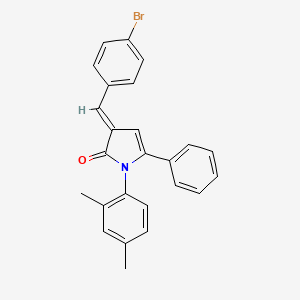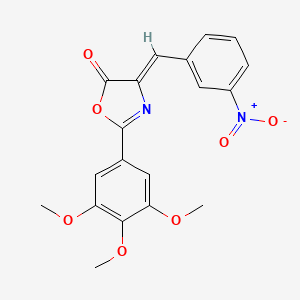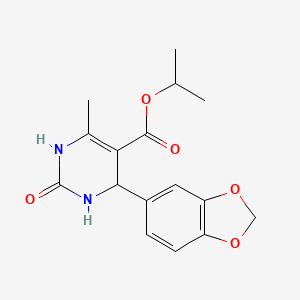![molecular formula C17H18N2O3S2 B11697908 (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzylidengruppe, eine Morpholinylgruppe und einen Thioxo-Thiazolidinon-Kern umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von Benzaldehyd mit Thiazolidinonderivaten unter kontrollierten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert, um die Bildung der Benzylidenbindung zu erleichtern. Die Morpholinylgruppe wird durch nukleophile Substitutionsreaktionen eingeführt, bei denen Morpholin mit einem geeigneten elektrophilen Zwischenprodukt reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine konstante Produktion zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen, häufig unter Verwendung von Wasserstoffgas oder Metallhydriden, können die Thioxogruppe in ein Thiol oder Thioether umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Wasserstoffgas, Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile wie Amine, Alkohole und Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole, Thioether und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antimykotische und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder modulieren. Der Thioxo-Thiazolidinon-Kern ist besonders wichtig für seine biologische Aktivität, da er mit verschiedenen zellulären Signalwegen interagieren kann und zu den gewünschten therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thioxo-thiazolidinone core is particularly important for its biological activity, as it can interact with various cellular pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-3-Morpholin-4-yl-5-(pyridin-2-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-4-on
- (5Z)-3-(4-Morpholinyl)-5-(2-pyridinylmethylen)-2-thioxo-1,3-thiazolidin-4-on
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5Z)-5-Benzyliden-3-[3-(Morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-on durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Benzyliden- und Morpholinylgruppen bieten zusätzliche Stellen für chemische Modifikationen, was seine Vielseitigkeit in verschiedenen Anwendungen erhöht.
Eigenschaften
Molekularformel |
C17H18N2O3S2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2O3S2/c20-15(18-8-10-22-11-9-18)6-7-19-16(21)14(24-17(19)23)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
InChI-Schlüssel |
GDZMSQCGVAUGTB-OWBHPGMISA-N |
Isomerische SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Kanonische SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)

![(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)

![5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11697840.png)
![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11697847.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697849.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11697854.png)

![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11697884.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11697909.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)
